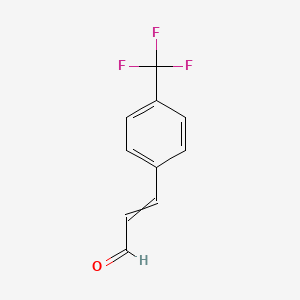

4-Trifluoromethylcinnamaldehyde

Description

Contemporary Relevance of α,β-Unsaturated Aldehydes in Advanced Organic Synthesis

α,β-Unsaturated aldehydes, often referred to as enals, are highly valued and versatile building blocks in organic chemistry. mdpi.comnih.govrsc.org Their utility stems from the presence of two reactive sites: the carbon-carbon double bond and the aldehyde carbonyl group, which are in conjugation. This arrangement allows for a variety of chemical transformations, making them key intermediates in the synthesis of complex molecules, including natural products, pharmaceuticals, and materials. mdpi.comnih.govacs.org

The reactivity of α,β-unsaturated aldehydes allows them to participate in a wide array of reactions, such as:

Nucleophilic additions: The β-carbon of the conjugated system is electrophilic and susceptible to attack by nucleophiles in what is known as a Michael or 1,4-conjugate addition. The aldehyde carbonyl group can also undergo direct nucleophilic attack (1,2-addition).

Cycloaddition reactions: The double bond can act as a dienophile in Diels-Alder reactions, providing a pathway to construct six-membered rings.

Organocatalysis: The development of asymmetric organocatalysis has further expanded the utility of enals. nih.govnih.gov Chiral secondary amines can react with α,β-unsaturated aldehydes to form nucleophilic enamines or electrophilic iminium ions, enabling a host of enantioselective transformations. nih.govnih.gov This has been instrumental in the asymmetric total synthesis of numerous bioactive natural products. nih.govsci-hub.se

The versatility of this class of compounds makes them indispensable in modern synthetic strategies for creating structurally diverse and complex molecules. researchgate.netrsc.org

Strategic Incorporation of Trifluoromethyl Groups in Modern Molecule Design

The trifluoromethyl (CF₃) group has become a privileged substituent in the design of pharmaceuticals, agrochemicals, and advanced materials. bohrium.comtcichemicals.com Its incorporation into a molecule can dramatically alter its physicochemical and biological properties. mdpi.comhovione.comnih.gov This is due to the unique electronic nature and steric profile of the CF₃ group.

Key properties imparted by the trifluoromethyl group include:

High Electronegativity: The CF₃ group is one of the most powerful electron-withdrawing groups, a property that significantly influences the electronic distribution within a molecule. tcichemicals.comwikipedia.orgnih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by enzymes. mdpi.comnih.gov This can increase the half-life and bioavailability of drug candidates.

Increased Lipophilicity: The introduction of a CF₃ group generally increases the lipophilicity (fat solubility) of a molecule, which can enhance its ability to cross cell membranes. mdpi.comnih.govbeilstein-journals.orgnih.gov

Bioisosteric Mimicry: The CF₃ group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, to fine-tune the steric and electronic properties of a lead compound. mdpi.comwikipedia.org

The strategic placement of a trifluoromethyl group is a key tactic in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. bohrium.comscilit.commdpi.com

| Property | Description | Reference |

| High Electronegativity | Acts as a strong electron-withdrawing group, influencing molecular electronics. | tcichemicals.comwikipedia.orgnih.gov |

| Metabolic Stability | The robust C-F bonds resist enzymatic degradation, enhancing drug half-life. | mdpi.comnih.gov |

| Lipophilicity Enhancement | Increases fat solubility, which can improve membrane permeability. | mdpi.comnih.govbeilstein-journals.orgnih.gov |

| Bioisosterism | Can sterically and electronically mimic other groups to optimize molecular interactions. | mdpi.comwikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCDCKWWJCPUNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Trifluoromethylcinnamaldehyde

Established Synthetic Paradigms for Cinnamaldehyde (B126680) Scaffolds

The synthesis of cinnamaldehyde and its derivatives is a well-established area of organic chemistry. nih.gov Common methods for constructing the cinnamaldehyde scaffold include:

Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. organic-chemistry.orgmasterorganicchemistry.com

Crossed Aldol Condensation: This method involves the reaction of two different carbonyl compounds to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound. nih.govyoutube.com

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than phosphonium ylides, leading to the formation of (E)-alkenes with high stereoselectivity. nrochemistry.comwikipedia.orgnumberanalytics.com

Peterson Olefination: This reaction uses α-silyl carbanions to convert aldehydes and ketones into alkenes. nih.gov

Oxidation of Primary Allylic Alcohols: This method provides a direct route to α,β-unsaturated aldehydes. nih.gov

Reduction of Carboxylic Acid Derivatives: This approach offers another pathway to the desired aldehyde functionality. nih.gov

Palladium-Catalyzed Heck Reaction: The oxidative Heck reaction, a palladium(II)-catalyzed process, can be used to synthesize cinnamaldehyde derivatives from acrolein and various arylboronic acids in a single step under mild, base-free conditions. nih.govacs.org

Specific Reaction Pathways for the Synthesis of 4-Trifluoromethylcinnamaldehyde

Several specific methods have been developed for the targeted synthesis of 4-trifluoromethylcinnamaldehyde.

Olefination Reactions: Wittig and Horner-Wadsworth-Emmons Approaches

The Wittig reaction provides a versatile method for synthesizing alkenes from aldehydes and ketones. organic-chemistry.orgmasterorganicchemistry.com The reaction utilizes a phosphonium ylide, which is typically prepared by treating an alkyl halide with triphenylphosphine (B44618) followed by deprotonation with a strong base. masterorganicchemistry.com The geometry of the resulting alkene is dependent on the reactivity of the ylide. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that preferentially produces (E)-alkenes. wikipedia.orgorganic-chemistry.org This reaction employs stabilized phosphonate carbanions, which are more nucleophilic than the corresponding phosphorus ylides. nrochemistry.comwikipedia.org The HWE reaction is known for its high stereoselectivity and the ease of removal of the dialkylphosphate salt byproduct through aqueous extraction. wikipedia.org The reaction mechanism involves the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the aldehyde. The resulting intermediate collapses to form the alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.orgyoutube.com

| Reaction | Key Reagents | Key Features |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Forms alkenes, stereoselectivity depends on ylide reactivity. organic-chemistry.orgmasterorganicchemistry.com |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion, Aldehyde/Ketone | Favors (E)-alkene formation, uses more nucleophilic carbanions, water-soluble byproduct. wikipedia.orgorganic-chemistry.org |

Organocatalytic Oxidation Strategies for Related Precursors

Organocatalytic oxidation reactions offer an alternative approach to synthesizing aldehyde-containing molecules. For instance, the organocatalytic Dakin oxidation utilizes flavin catalysts to oxidize electron-rich arylaldehydes to phenols under mild, basic conditions. organic-chemistry.org This methodology has been shown to be effective for preparing catechols and can even oxidize substrates like 2-hydroxyacetophenone. organic-chemistry.org The reaction proceeds through a hydroperoxyflavin intermediate. organic-chemistry.org While not a direct synthesis of 4-trifluoromethylcinnamaldehyde, such strategies could be applied to precursors to introduce the aldehyde functionality.

Reductive Amination Pathways Utilizing Cinnamaldehyde Derivatives as Intermediates

Reductive amination is a powerful method for converting carbonyl groups into amines. wikipedia.orgnumberanalytics.com The process involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orgnumberanalytics.com This method is widely used due to its ability to be performed as a one-pot reaction under mild conditions. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). art-xy.commasterorganicchemistry.com While this pathway does not directly yield 4-trifluoromethylcinnamaldehyde, it demonstrates the utility of cinnamaldehyde derivatives as intermediates in the synthesis of more complex molecules. For example, cinnamaldehyde can be reacted with an amine to form an imine, which is then selectively reduced. art-xy.com

Enantioselective and Diastereoselective Synthesis of 4-Trifluoromethylcinnamaldehyde and its Precursors

The development of enantioselective and diastereoselective methods is crucial for the synthesis of chiral molecules with specific biological activities. While specific examples for 4-trifluoromethylcinnamaldehyde are not prevalent in the provided search results, general strategies for achieving high stereocontrol in the synthesis of related fluorinated compounds are well-documented.

For instance, the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes has been achieved with high diastereoselectivity and enantioselectivity using rhodium-catalyzed reactions of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes. organic-chemistry.org Furthermore, catalytic methods have been developed for the enantioselective synthesis of compounds containing a trifluoromethyl- and fluoro-substituted stereogenic carbon center. nih.gov These approaches often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.

In the context of cinnamaldehydes, organocatalysis has been employed for the enantioselective synthesis of cyclopenta[b]benzofurans from cinnamaldehyde precursors. thieme-connect.de This highlights the potential for applying similar organocatalytic strategies to achieve enantioselective synthesis of 4-trifluoromethylcinnamaldehyde or its derivatives.

Methodological Advancements in Efficient and Scalable Production, including Flow Chemistry Applications

The demand for efficient and scalable synthetic routes has driven the adoption of advanced manufacturing technologies like flow chemistry. Continuous flow processes offer several advantages over traditional batch methods, including improved safety, better heat and mass transfer, and the potential for automation.

A continuous flow process for the selective hydrogenation of cinnamaldehyde to cinnamyl alcohol has been reported using a tube reactor coated with a Pt/SiO₂ catalyst. dntb.gov.ua This method demonstrated significantly improved selectivity compared to batch processes. dntb.gov.ua Similarly, the synthesis of cinnamaldehyde itself has been achieved using a plug flow mode in a tubular reactor with a solid super base catalyst, which simplifies the separation of the product and catalyst. google.com

The development of scalable processes for key intermediates is also critical. For example, scalable processes for the preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene, a key intermediate for the drug Siponimod, have been developed. researchgate.net These advancements in scalable synthesis and flow chemistry are directly applicable to the industrial production of 4-trifluoromethylcinnamaldehyde and its derivatives.

Exploration of Reactivity and Mechanistic Pathways of 4 Trifluoromethylcinnamaldehyde

Electrophilic Character of the α,β-Unsaturated Aldehyde System

The core of 4-trifluoromethylcinnamaldehyde's reactivity lies in its α,β-unsaturated aldehyde functionality. This conjugated system possesses two primary electrophilic sites: the carbonyl carbon and the β-carbon. The electron density distribution across this system makes the molecule susceptible to attack by a wide range of nucleophiles.

The carbonyl group of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. uni-giessen.dedigitellinc.com This allows for direct nucleophilic attack on the carbonyl carbon, a process known as 1,2-addition. uni-giessen.de In such reactions, the nucleophile forms a new bond with the carbonyl carbon, and the π-electrons of the carbonyl group are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. uni-giessen.de Subsequent protonation yields an alcohol.

While aldehydes are generally more reactive towards nucleophiles than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon, the reactivity of 4-trifluoromethylcinnamaldehyde in this context is further modulated by the electronic effects of the substituent on the phenyl ring. uni-giessen.dedigitellinc.com

The presence of the carbon-carbon double bond in conjugation with the carbonyl group in 4-trifluoromethylcinnamaldehyde provides an alternative site for nucleophilic attack at the β-carbon. This type of reaction is known as a conjugate or 1,4-addition, or more specifically as a Michael reaction when the nucleophile is a resonance-stabilized carbanion (enolate). nih.govnih.govrsc.org The reaction proceeds via the formation of an enolate intermediate, which then tautomerizes to the more stable keto form. rsc.org

The general mechanism for a Michael addition involves the following steps:

Formation of a nucleophile (e.g., an enolate from a malonate ester).

Nucleophilic attack at the β-carbon of the α,β-unsaturated system.

Protonation of the resulting enolate to yield the final product. nih.gov

A variety of nucleophiles can participate in conjugate additions, including malonates, amines, and thiols. nih.gov The choice between 1,2-addition and 1,4-addition is often dictated by the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles, such as malonates and cuprates, tend to favor 1,4-addition, while "hard" nucleophiles like Grignard reagents typically favor 1,2-addition.

In the context of substituted cinnamaldehydes, organocatalysis has emerged as a powerful tool for achieving enantioselective Michael additions. For instance, the addition of malonates to α,β-unsaturated ketones has been successfully catalyzed by chiral organocatalysts like 1,2-diphenylethanediamine, affording products with high enantiopurity. researchgate.net

While the electron-rich π-system of an alkene can undergo electrophilic addition, this reactivity is modified in α,β-unsaturated carbonyl compounds like 4-trifluoromethylcinnamaldehyde. youtube.comnsf.gov The electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. Nevertheless, under appropriate conditions, electrophilic addition can occur.

The general mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene involves:

Attack of the alkene π-bond on the electrophile (H+), leading to the formation of a carbocation intermediate.

Attack of the nucleophile (X-) on the carbocation to form the final product. youtube.comresearchgate.net

The regioselectivity of this addition is typically governed by Markovnikov's rule, which states that the proton adds to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.

Impact of the 4-Trifluoromethyl Substituent on Reaction Kinetics, Regioselectivity, and Chemoselectivity

The trifluoromethyl (-CF3) group at the para-position of the phenyl ring exerts a profound influence on the reactivity of 4-trifluoromethylcinnamaldehyde. The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. rsc.org This electronic effect is transmitted through the aromatic ring and the conjugated system, significantly impacting the molecule's electrophilicity.

The electron-withdrawing nature of the 4-trifluoromethyl group enhances the electrophilic character of both the carbonyl carbon and the β-carbon. This increased electrophilicity can lead to faster reaction rates in nucleophilic addition reactions compared to unsubstituted cinnamaldehyde (B126680). Studies on related cinnamaldehyde derivatives have suggested that electron-withdrawing groups can be beneficial for stimulating reactions with nucleophiles. rsc.org

In terms of regioselectivity, the enhanced positive charge at the β-carbon due to the -CF3 group would be expected to further favor conjugate addition (1,4-addition) for soft nucleophiles. The powerful electron-withdrawing effect makes the β-carbon a more attractive site for attack.

Chemoselectivity, the preferential reaction of one functional group over another, is also influenced by the -CF3 substituent. For example, in reactions with reagents that can act as both nucleophiles and bases, the increased acidity of protons alpha to the carbonyl group could influence reaction pathways.

Photochemical Reactivity and Light-Mediated Transformations of Cinnamaldehyde Derivatives

The conjugated π-system of cinnamaldehyde and its derivatives makes them amenable to photochemical reactions, particularly [2+2] cycloadditions. nih.govillinois.edu Upon irradiation with UV light, the molecule can be excited to a higher electronic state, enabling it to react with other unsaturated molecules to form cyclobutane (B1203170) rings. illinois.edumit.edu

The photodimerization of cinnamic acid derivatives, for example, can lead to the formation of truxinic acids. nih.gov The regiochemistry and stereochemistry of these cycloadditions are often dependent on the reaction conditions, such as the solvent and the presence of photosensitizers. Template-directed photochemical reactions have been employed to control the stereochemical outcome of these cycloadditions. nih.gov

While specific studies on the photochemical reactivity of 4-trifluoromethylcinnamaldehyde are not widely reported, the principles of [2+2] photocycloaddition are applicable. The reaction involves the direct addition of two double bonds to form a cyclobutane ring. These reactions can be either intermolecular or intramolecular. The success and stereoselectivity of such reactions can be influenced by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is key.

Cyclization and Cycloaddition Reactions Involving the Cinnamaldehyde Scaffold

The cinnamaldehyde scaffold can participate in various cyclization and cycloaddition reactions beyond photochemical transformations. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for the formation of six-membered rings. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile. While cinnamaldehyde itself is a dienophile, it can be transformed into a diene that can then undergo cycloaddition.

For instance, organocatalytic methods can be used to generate a reactive diene from an enone, which then participates in a hetero-Diels-Alder reaction with a suitable dienophile, such as an aryl trifluoromethyl ketone. This strategy has been used to synthesize trifluoromethyl-substituted tetrahydropyrans with high diastereo- and enantioselectivity. The electron-withdrawing trifluoromethyl group on the dienophile can enhance its reactivity in these cycloadditions.

The intramolecular version of these reactions can also be a powerful tool in synthesis. For example, intramolecular Diels-Alder reactions of pyridazinecarbonitriles bearing alkyne side chains have been shown to proceed thermally to afford fused benzonitriles.

Catalytic Applications and Transformations Involving 4 Trifluoromethylcinnamaldehyde

Organocatalysis in Reactions of 4-Trifluoromethylcinnamaldehyde

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful platform for the transformation of α,β-unsaturated aldehydes like 4-trifluoromethylcinnamaldehyde. The primary modes of activation involve the formation of transient iminium and enamine intermediates.

Iminium ion catalysis involves the reversible reaction of an α,β-unsaturated aldehyde with a chiral secondary amine catalyst to form a positively charged iminium ion. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde, enhancing its reactivity as a dienophile in cycloaddition reactions and as an electrophile in other transformations.

Principles: The formation of the iminium ion activates the α,β-unsaturated system, making it more susceptible to nucleophilic attack. The chiral environment provided by the catalyst directs the approach of the nucleophile, enabling high levels of stereocontrol in the product.

Applications:

Diels-Alder Reaction: In the context of the Diels-Alder reaction, the iminium ion derived from 4-trifluoromethylcinnamaldehyde acts as a highly reactive dienophile. The electron-withdrawing nature of the trifluoromethyl group further enhances its dienophilic character. Chiral imidazolidinone catalysts are often employed to achieve high enantioselectivity in the resulting cycloadducts.

Friedel-Crafts Alkylations: Iminium ion activation facilitates the enantioselective Friedel-Crafts alkylation of electron-rich aromatic and heteroaromatic compounds with 4-trifluoromethylcinnamaldehyde. The reaction proceeds through the addition of the arene to the β-position of the activated aldehyde, leading to the formation of functionalized products with high stereocontrol.

α-Functionalizations: While less common for α,β-unsaturated aldehydes, iminium ion catalysis can be employed in certain α-functionalization reactions, often in cascade sequences where the initial conjugate addition is followed by an α-trapping step.

| Reaction Type | Catalyst Type | Key Features | Potential Products |

| Diels-Alder | Chiral Imidazolidinones | LUMO-lowering activation, high enantioselectivity | Chiral cyclohexene derivatives |

| Friedel-Crafts Alkylation | Chiral Secondary Amines | Enhanced electrophilicity, asymmetric C-C bond formation | Enantioenriched β-aryl aldehydes |

Enamine catalysis involves the reaction of an aldehyde with a chiral secondary amine catalyst to form a nucleophilic enamine intermediate. This mode of activation raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, enabling it to react with various electrophiles.

Mechanisms: The enamine intermediate, being electron-rich, can readily participate in reactions such as α-functionalizations and Michael additions. The stereochemical outcome of these reactions is controlled by the chiral scaffold of the amine catalyst, which directs the approach of the electrophile.

Scope:

α-Functionalizations: Enamine catalysis is a powerful tool for the direct asymmetric α-functionalization of aldehydes. For instance, the enamine derived from 4-trifluoromethylcinnamaldehyde can react with electrophilic fluorine sources to introduce a fluorine atom at the α-position, a valuable transformation in medicinal chemistry. organic-chemistry.orgnih.govprinceton.eduresearchgate.net

Michael Additions: The enamine intermediate can act as a nucleophile in Michael additions to various acceptors. This allows for the enantioselective formation of C-C bonds at the α-position of the original aldehyde, leading to the synthesis of complex chiral molecules.

| Reaction Type | Catalyst Type | Key Features | Potential Products |

| α-Fluorination | Chiral Secondary Amines | HOMO-raising activation, enantioselective C-F bond formation | α-Fluoro-4-trifluoromethylcinnamaldehyde |

| Michael Addition | Chiral Proline Derivatives | Nucleophilic enamine intermediate, asymmetric C-C bond formation | α-Alkylated-4-trifluoromethylcinnamaldehyde |

In these processes, 4-trifluoromethylcinnamaldehyde itself is not the source of chirality but rather a prochiral substrate that is transformed into a chiral product through the action of a chiral catalyst. The trifluoromethyl group can play a crucial role in influencing the stereochemical outcome of these reactions due to its steric bulk and electronic effects.

The presence of the CF3 group can enhance facial selectivity in nucleophilic additions to the carbonyl group or conjugate additions to the β-position. Chiral organocatalysts, such as proline and its derivatives or chiral phosphoric acids, can effectively differentiate between the two enantiotopic faces of the substrate, leading to high enantioselectivities.

| Catalyst System | Transformation | Role of CF3 Group | Expected Outcome |

| Chiral Secondary Amine | Epoxidation | Electronic and steric influence on transition state | High diastereo- and enantioselectivity |

| Chiral Phosphoric Acid | Conjugate Addition of Nucleophiles | Directing group, enhances catalyst-substrate interaction | High enantiomeric excess in the product |

Supramolecular organocatalysis utilizes non-covalent interactions to assemble a catalytic system within a confined space, such as the cavity of a macrocyclic host molecule. This approach can lead to enhanced reactivity and selectivity by pre-organizing the substrates and catalyst.

For cinnamaldehyde (B126680) transformations, a supramolecular host, such as a resorcin nih.govarene hexamer, can encapsulate both the cinnamaldehyde substrate and an organocatalyst like L-proline. This co-encapsulation increases the effective molarity of the reactants and can provide an additional layer of stereocontrol, complementing the selectivity induced by the organocatalyst. This strategy has been successfully applied to Diels-Alder reactions of cinnamaldehydes, demonstrating the potential for synergistic catalysis.

| Supramolecular Host | Organocatalyst | Reaction | Key Principle |

| Resorcin nih.govarene hexamer | L-Proline | Diels-Alder | Co-encapsulation and pre-organization of substrates |

Transition Metal-Catalyzed Transformations Utilizing 4-Trifluoromethylcinnamaldehyde as a Substrate or Ligand

Transition metal catalysis offers a diverse array of transformations for functionalizing 4-trifluoromethylcinnamaldehyde. The aldehyde can act as a substrate in various cross-coupling and C-H activation reactions or serve as a ligand for the metal center.

The electron-withdrawing trifluoromethyl group can influence the coordination of the molecule to the metal center and affect the electronics of the double bond, making it susceptible to various transformations. Palladium, rhodium, and iridium complexes are commonly used for reactions such as:

Heck Reaction: The arylation or vinylation of the double bond.

Hydrogenation: Selective reduction of the double bond or the aldehyde functionality.

C-H Activation: Directed functionalization of the aromatic ring or other positions in the molecule.

The development of transition-metal-catalyzed methods for the enantioselective transformation of the CF3 group itself, for instance through defluoroallylation, represents a cutting-edge area of research. chemrxiv.org

| Metal Catalyst | Reaction Type | Potential Transformation of 4-Trifluoromethylcinnamaldehyde |

| Palladium(0) | Heck Reaction | Arylation at the β-position |

| Rhodium(I) | Asymmetric Hydrogenation | Enantioselective reduction of the C=C double bond |

| Iridium(I) | C-H Borylation | Borylation of the aromatic ring |

Biocatalytic Strategies for Selective Modifications and Derivatization of 4-Trifluoromethylcinnamaldehyde

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, provides a green and highly selective alternative to traditional chemical methods. While specific studies on the biocatalytic transformation of 4-trifluoromethylcinnamaldehyde are limited, existing research on related fluorinated compounds suggests several potential strategies.

Enzymes such as ene-reductases could be employed for the asymmetric reduction of the carbon-carbon double bond, yielding the corresponding saturated aldehyde with high enantiopurity. Oxidoreductases could be used for the selective oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol. Furthermore, advancements in enzyme engineering and directed evolution could lead to the development of novel biocatalysts capable of performing specific transformations on this fluorinated substrate. A biocatalytic platform has been developed for the synthesis of chiral α-trifluoromethylated organoborons, showcasing the potential of enzymes to handle trifluoromethyl groups. nih.gov

| Enzyme Class | Potential Reaction | Product |

| Ene-reductase | Asymmetric reduction of C=C | Chiral 4-trifluoromethyl-dihydrocinnamaldehyde |

| Alcohol Dehydrogenase | Reduction of aldehyde | 4-Trifluoromethylcinnamyl alcohol |

| Aldehyde Dehydrogenase | Oxidation of aldehyde | 4-Trifluoromethylcinnamic acid |

Computational Chemistry and Theoretical Characterization of 4 Trifluoromethylcinnamaldehyde

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. For 4-trifluoromethylcinnamaldehyde, these methods reveal how the potent electron-withdrawing trifluoromethyl group (-CF3) influences the electronic environment of the conjugated π-system, which is crucial for its reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the optimized geometry and electronic structure of molecules. scielo.org.mxrsc.org For the parent compound, trans-cinnamaldehyde, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have established that the s-trans conformer (where the C=C and C=O bonds are anti-periplanar) is more stable than the s-cis conformer by approximately 7.95 kJ/mol. acs.orgresearchgate.net The structure is largely planar due to the conjugated π-electron system. researchgate.net

For 4-trifluoromethylcinnamaldehyde, the introduction of the -CF3 group at the para-position of the phenyl ring does not significantly alter the preference for the s-trans conformation. However, it profoundly impacts the electronic structure. The -CF3 group is a strong σ- and π-electron-withdrawing group. This effect leads to a general shortening of adjacent bond lengths and a redistribution of electron density throughout the molecule. Periodic DFT calculations on related crystal structures have been used to model solid-state transformations, indicating that intermolecular interactions in the lattice play a crucial role in determining crystal packing and photochemical reactivity. jmcs.org.mx

Table 1: Comparison of Calculated Geometrical Parameters for Cinnamaldehyde (B126680) and Expected Trends for 4-Trifluoromethylcinnamaldehyde Data for cinnamaldehyde is based on published studies. acs.orgnih.gov Data for the 4-CF3 derivative is based on established chemical principles.

| Parameter | Cinnamaldehyde (s-trans) | 4-Trifluoromethylcinnamaldehyde (s-trans) |

| Conformational Energy | More stable conformer | Expected to be the more stable conformer |

| C=O Bond Length | ~1.22 Å | Expected to be slightly longer due to reduced electron density |

| C=C Bond Length | ~1.34 Å | Expected to be slightly longer |

| Phenyl Ring C-C Bonds | Aromatic | Expected to show slightly more bond length alternation |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Interactions and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. acs.org

In cinnamaldehyde, the HOMO is typically localized over the cinnamoyl fragment, while the LUMO is distributed across the entire conjugated system. For 4-trifluoromethylcinnamaldehyde, the strong electron-withdrawing -CF3 group is expected to significantly lower the energy of both the HOMO and the LUMO. The LUMO's energy is anticipated to decrease more substantially, leading to a smaller HOMO-LUMO gap compared to the parent molecule. This reduction in the energy gap indicates that 4-trifluoromethylcinnamaldehyde is more electrophilic and more susceptible to nucleophilic attack (e.g., Michael addition at the β-carbon or direct addition to the carbonyl carbon).

Table 2: Calculated Frontier Molecular Orbital Energies for Cinnamaldehyde and Predicted Trends for 4-Trifluoromethylcinnamaldehyde Data for cinnamaldehyde is based on published studies. acs.org Predicted trends for the 4-CF3 derivative are based on the electron-withdrawing nature of the CF3 group.

| Parameter | Cinnamaldehyde | 4-Trifluoromethylcinnamaldehyde (Predicted) |

| HOMO Energy | ~ -6.5 eV | Lower (more negative) |

| LUMO Energy | ~ -2.0 eV | Significantly Lower (more negative) |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Smaller |

| Implied Reactivity | Moderately Reactive | More Reactive, More Electrophilic |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and delocalization within a molecule by studying the interactions between filled donor orbitals and empty acceptor orbitals. nih.gov In cinnamaldehyde, NBO analysis reveals significant delocalization across the conjugated system, as evidenced by the stabilization energies (E(2)) associated with π → π* and n → π* interactions.

For 4-trifluoromethylcinnamaldehyde, the -CF3 group induces a strong polarization of the phenyl ring, drawing electron density away from it. NBO analysis would be expected to show a significant charge transfer from the phenyl ring and the propenal sidechain towards the trifluoromethyl group. This intramolecular charge delocalization would result in a more positive electrostatic potential on the β-carbon and the carbonyl carbon, further supporting the prediction of enhanced electrophilicity and susceptibility to nucleophilic attack. The fluorine atoms of the -CF3 group would carry a significant partial negative charge.

Reaction Mechanism Elucidation via Computational Transition State Search and Energy Profiling

Understanding how a reaction proceeds requires identifying the transition state—the highest energy point on the reaction pathway. acs.org Computational methods allow for the search and characterization of these fleeting structures, providing invaluable insight into reaction mechanisms and activation energies. jmcs.org.mx For a molecule like 4-trifluoromethylcinnamaldehyde, this is particularly useful for predicting the outcomes of reactions such as nucleophilic additions.

A computational study of a Michael addition reaction, for example, would involve mapping the potential energy surface as a nucleophile approaches the β-carbon. By locating the transition state structure and calculating its energy relative to the reactants, the activation energy barrier can be determined. The electron-withdrawing -CF3 group would stabilize the negative charge that develops on the enolate intermediate formed after the initial attack. This stabilization would lower the energy of the transition state, leading to a lower activation barrier and a faster reaction rate compared to unsubstituted cinnamaldehyde.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations are used to explore the conformational landscape of flexible molecules and to study their interactions with other molecules, such as solvents or biological receptors.

For 4-trifluoromethylcinnamaldehyde, MD simulations could be employed to study the rotational dynamics around the single bonds, particularly the C(phenyl)-C(α) and C(α)-C(β) bonds, to understand its conformational flexibility in different environments. These simulations can reveal the relative populations of different conformers and the energy barriers between them, which can be crucial for understanding its binding to biological targets, such as the TRPA1 ion channel, which is known to be activated by cinnamaldehyde. researchgate.net

Molecular Modeling and Chemoinformatics in Structure-Reactivity Correlation

Molecular modeling and chemoinformatics encompass a range of computational techniques aimed at establishing relationships between a molecule's structure and its properties or activity (QSPR/QSAR). These approaches are vital in materials science and drug discovery for screening compounds and predicting their behavior.

For cinnamaldehyde derivatives, these methods have been used to correlate structural features with biological activities, such as their inhibitory effects on enzymes or their neuroprotective properties. jmcs.org.mx In the case of 4-trifluoromethylcinnamaldehyde, computational modeling has been used to understand its solid-state photochemical reactivity. Studies on related cinnamalmalononitrile crystals revealed that substitution at the 4-position influences the crystal packing motif (favoring head-to-head arrangements), which in turn dictates whether the crystal is photochemically active. jmcs.org.mx This demonstrates a clear correlation between the molecular structure, the resulting supramolecular arrangement, and the material's function, highlighting the power of computational modeling to predict and explain structure-reactivity relationships.

Computational Prediction and Interpretation of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational approaches, particularly those rooted in Density Functional Theory (DFT), are powerful tools for predicting and interpreting NMR, IR, and UV-Vis spectra. Methodologies such as the B3LYP functional with a 6-311++G(d,p) basis set have been effectively used to analyze the spectroscopic properties of cinnamaldehyde and its derivatives. These calculations can be performed in the gas phase or with solvent models, like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), to simulate conditions in various solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational NMR spectroscopy, often employing the Gauge-Including Atomic Orbital (GIAO) method, is instrumental in predicting the chemical shifts of ¹H and ¹³C nuclei. These predictions are crucial for the structural elucidation of molecules.

For 4-trifluoromethylcinnamaldehyde, the presence of the electron-withdrawing trifluoromethyl (-CF₃) group on the phenyl ring is expected to significantly influence the chemical shifts compared to unsubstituted cinnamaldehyde. The -CF₃ group would deshield the aromatic protons and carbons, leading to higher chemical shift values (downfield shifts). The effect would be most pronounced for the carbons and protons in the para and ortho positions relative to the substituent.

While a complete computationally predicted NMR dataset is not available, an experimental ¹H NMR spectrum for trans-4-trifluoromethylcinnamaldehyde has been reported in dimethyl sulfoxide-d₆ (DMSO-d₆). This provides a valuable reference for the expected proton chemical shifts.

Table 1: Experimental ¹H NMR Data for trans-4-Trifluoromethylcinnamaldehyde in DMSO-d₆

| Proton | Chemical Shift (ppm) |

| Aldehydic | ~9.7 |

| Aromatic | 7.8 - 8.0 |

| Vinylic | 6.8 - 7.8 |

Note: This table is based on reported experimental data and serves as a reference for comparison with potential future computational predictions.

Infrared (IR) Spectroscopy

Theoretical vibrational analysis using DFT allows for the prediction of the IR spectrum, providing information on the characteristic vibrational modes of the functional groups within the molecule. For 4-trifluoromethylcinnamaldehyde, the key vibrational modes would include the C=O stretch of the aldehyde, the C=C stretches of the aromatic ring and the vinylic group, and the C-H stretches.

The strong electron-withdrawing nature of the -CF₃ group is anticipated to cause a slight increase in the frequency of the carbonyl (C=O) stretch compared to cinnamaldehyde, due to the inductive effect. The C-F stretching vibrations of the trifluoromethyl group would also be prominent in the spectrum, typically appearing in the region of 1000-1200 cm⁻¹.

Table 2: Predicted Characteristic IR Vibrational Frequencies for 4-Trifluoromethylcinnamaldehyde

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H stretch (aldehydic) | ~2720 and ~2820 | Medium |

| C=O stretch (aldehyde) | ~1690 - 1710 | Strong |

| C=C stretch (vinylic) | ~1620 - 1640 | Medium-Strong |

| C=C stretch (aromatic) | ~1450 - 1600 | Medium-Strong |

| C-F stretch (CF₃) | ~1000 - 1200 | Strong |

Note: The values in this table are estimations based on typical ranges for these functional groups and the expected electronic effects of the trifluoromethyl substituent. They are not from a specific computational study on this molecule.

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. This analysis provides information on the maximum absorption wavelengths (λ_max), oscillator strengths (f), and the nature of the electronic transitions, such as π → π* and n → π*.

For 4-trifluoromethylcinnamaldehyde, the extended conjugation between the phenyl ring, the double bond, and the carbonyl group gives rise to strong π → π* transitions in the UV region. The substitution at the 4-position with a trifluoromethyl group is expected to have a noticeable effect on the absorption spectrum. Studies on related substituted cinnamalmalononitriles have shown that electron-withdrawing groups at the 4-position, which is in conjugation with the chromophore, can significantly influence the absorption maxima. It is plausible that the -CF₃ group in 4-trifluoromethylcinnamaldehyde would lead to a shift in the λ_max compared to the parent cinnamaldehyde.

Table 3: Predicted UV-Vis Absorption Data for 4-Trifluoromethylcinnamaldehyde

| Transition | Expected λ_max (nm) | Key Orbitals Involved |

| π → π | ~280 - 320 | HOMO → LUMO |

| n → π | ~320 - 360 | HOMO-n → LUMO |

Note: This table presents expected ranges and transitions based on the known spectroscopy of cinnamaldehyde and the electronic properties of the trifluoromethyl group. Specific values would require a dedicated TD-DFT calculation.

Derivatives and Advanced Materials Chemistry from 4 Trifluoromethylcinnamaldehyde

Synthesis of Complex Organic Scaffolds and Heterocyclic Compounds

4-Trifluoromethylcinnamaldehyde is a key precursor in the synthesis of a variety of complex organic scaffolds and heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique physical properties. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug molecules. dntb.gov.uanih.govrsc.org

Pyrazolines: One common application is in the synthesis of pyrazoline derivatives. organic-chemistry.orgnih.govderpharmachemica.com This is typically achieved through the reaction of α,β-unsaturated ketones, which can be derived from 4-trifluoromethylcinnamaldehyde, with hydrazine (B178648) hydrate (B1144303) or its derivatives. nih.govderpharmachemica.comiscience.in The reaction conditions, often involving an acidic medium, facilitate the cyclization to form the pyrazoline ring. nih.goviscience.in

Pyrimidines: The synthesis of trifluoromethyl-substituted pyrimidines is another area where this aldehyde proves useful. nih.govrsc.orgdtic.mil These compounds can be prepared through various synthetic routes, including the reaction of trifluoroacetamidine (B1306029) with β-diketones. dtic.mil The resulting pyrimidines are important in the development of new pharmaceuticals and agrochemicals. rsc.org

Quinolines: 4-Trifluoromethylcinnamaldehyde can also be a starting material for the synthesis of quinoline (B57606) derivatives. researchgate.netresearchgate.netorganic-chemistry.orgscilit.com The Friedlander annulation, for instance, can be used to construct the quinoline ring system from substituted 2-trifluoroacetyl anilines and carbonyl compounds. researchgate.net Quinolines are a significant class of heterocyclic compounds with a wide range of biological activities. nih.gov

The following table provides a summary of heterocyclic compounds synthesized from precursors related to 4-Trifluoromethylcinnamaldehyde and their general synthetic approaches.

| Heterocyclic Compound | General Synthetic Approach | Key Intermediates/Reactants |

| Pyrazolines | Cyclization of α,β-unsaturated ketones with hydrazine derivatives. nih.govderpharmachemica.comiscience.in | Chalcones, Hydrazine hydrate. nih.goviscience.in |

| Pyrimidines | Reaction of trifluoroacetamidine with β-diketones. dtic.mil | Trifluoroacetamidine, β-Diketones. dtic.mil |

| Quinolines | Friedlander annulation of 2-trifluoroacetyl anilines with carbonyl compounds. researchgate.net | 2-Trifluoroacetyl anilines, Carbonyl compounds. researchgate.net |

Role as a Building Block in Polymer Science and Macromolecular Synthesis

The trifluoromethyl group imparts unique and desirable properties to polymers, making 4-trifluoromethylcinnamaldehyde an important monomer or building block in polymer science. sciengine.comclemson.edunih.gov Fluorinated polymers often exhibit high thermal stability, chemical resistance, low surface energy, and specific electrical properties. sciengine.comnih.govmdpi.com

The incorporation of trifluoromethyl groups into a polymer backbone can significantly alter its physical and chemical characteristics. For instance, it can enhance the polymer's hydrophobicity, improve its solubility in specific solvents, and modify its electronic properties. sciengine.comrsc.org These modifications are crucial for developing polymers for specialized applications.

The synthesis of fluorinated polymers can be challenging due to the low reactivity of some fluorinated monomers. sciengine.com However, techniques like free radical (co)polymerization of fluorinated monomers have been developed to overcome these hurdles, leading to new polymers with improved processability and structural diversity. sciengine.com

Below is a table summarizing the impact of the trifluoromethyl group on polymer properties and some examples of fluorinated polymers.

| Property Enhancement | Description | Example Fluorinated Polymers |

| Thermal Stability | The strong carbon-fluorine bond contributes to higher decomposition temperatures. nih.gov | Polyvinylidene fluoride (B91410) (PVDF) sciengine.com |

| Chemical Resistance | The fluorine atoms shield the polymer backbone from chemical attack. sciengine.comnih.gov | Perfluoroalkoxy (PFA) copolymers clemson.edu |

| Low Surface Energy | Results in hydrophobic and oleophobic surfaces. sciengine.com | Fluorinated polyurethanes (FPU) mdpi.com |

| Electrical Properties | Can lead to unique dielectric and piezoelectric properties. sciengine.com | Poly(vinylidene fluoride) (PVDF) nih.gov |

Development of Functional Materials and Novel Fluorinated Chemical Entities

The unique electronic properties of the trifluoromethyl group make 4-trifluoromethylcinnamaldehyde a valuable precursor for the development of functional materials and novel fluorinated chemical entities. nih.govclemson.eduacs.org The strong electron-withdrawing nature of the -CF3 group can significantly influence the electronic structure and reactivity of molecules. mdpi.comwikipedia.org

This property is exploited in the design of materials for various applications, including:

Electronics: Fluorinated polymers are used in flexible electrodes, capacitors, and electroluminescent devices. sciengine.com

Membranes: Polymers of intrinsic microporosity (PIMs) containing trifluoromethyl groups are being investigated for gas separation membranes due to their high free volume. acs.org

Biomedical Applications: The biocompatibility and stability of some fluorinated polymers make them suitable for use in medical devices and drug delivery systems. nih.gov

The introduction of a trifluoromethyl group can also be a key step in the synthesis of novel bioactive molecules and pharmaceuticals. mdpi.comwikipedia.org

Precursor to Advanced Chiral Ligands and Catalysts

In the field of asymmetric catalysis, the design of chiral ligands is paramount for achieving high enantioselectivity. nih.govrsc.orgrsc.org The trifluoromethyl group can play a crucial role in the development of advanced chiral ligands and catalysts. nih.govrsc.org

The electronic and steric properties of the trifluoromethyl group can influence the coordination environment around a metal center, thereby affecting the stereochemical outcome of a catalytic reaction. rsc.orgrsc.org Fluorinated ligands have been shown to have a significant impact on the efficiency and selectivity of various metal-catalyzed asymmetric transformations. nih.govrsc.org

For example, the presence of a trifluoromethyl group on a ligand can:

Modify Lewis Acidity: The electron-withdrawing nature of the -CF3 group can increase the Lewis acidity of the metal center, potentially enhancing catalytic activity.

Influence Ligand-Metal Interactions: The unique electronic properties of fluorine can lead to specific interactions with the metal, influencing the geometry of the catalyst. nih.govrsc.org

Enhance Stereocontrol: The steric bulk of the trifluoromethyl group can create a more defined chiral pocket around the active site, leading to higher enantioselectivity.

The development of chiral ligands derived from precursors like 4-trifluoromethylcinnamaldehyde is an active area of research, with the potential to lead to more efficient and selective catalysts for the synthesis of chiral molecules. nih.gov

Analytical and Characterization Methodologies in 4 Trifluoromethylcinnamaldehyde Research

Chromatographic Techniques for Separation, Purity Assessment, and Isomer Analysis (e.g., GC-MS, HPLC)

Chromatographic methods are indispensable for separating 4-trifluoromethylcinnamaldehyde from reaction mixtures, quantifying its purity, and resolving potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the analysis of cinnamaldehyde (B126680) derivatives. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. The purity of synthesized compounds derived from 4-trifluoromethylcinnamaldehyde has been successfully assessed using this method. For instance, the enantiomeric excess of a product formed in a reaction involving 4-trifluoromethylcinnamaldehyde was determined using a chiral HPLC column, demonstrating the technique's utility in resolving stereoisomers. nih.gov

While a specific validated method for 4-trifluoromethylcinnamaldehyde itself is not detailed in the reviewed literature, a typical setup would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. shimadzu.com Detection is commonly performed using a UV detector, as the conjugated system of the cinnamaldehyde moiety provides strong chromophoric activity. shimadzu.com The maximum absorption wavelength for cinnamaldehyde is approximately 287 nm, though detection at other wavelengths, such as 320 nm, may be used to enhance separation from contaminants. shimadzu.com

Table 1: Representative HPLC Parameters for Analysis of a 4-Trifluoromethylcinnamaldehyde Derivative

| Parameter | Value |

|---|---|

| Column | Chiral (Lux-Cellulose-2) |

| Mobile Phase | 40% Ethanol in Heptane |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Major Enantiomer) | 6.35 minutes |

| Retention Time (Minor Enantiomer) | 7.99 minutes |

Data derived from analysis of a reaction product of 4-trifluoromethylcinnamaldehyde. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing volatile compounds like cinnamaldehydes. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a molecular fingerprint for identification.

Methods for the determination of cinnamaldehyde in various matrices have been developed using GC-MS, often employing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure. nih.gov The analysis is typically performed with electron impact (EI) ionization. nih.govuni-saarland.de While specific GC-MS parameters for 4-trifluoromethylcinnamaldehyde are not widely published, methods for the parent compound provide a template. These methods are sensitive and reliable for trace determination. nih.gov The presence of the trifluoromethyl group would likely alter the retention time compared to unsubstituted cinnamaldehyde due to changes in volatility and polarity.

Table 2: Typical GC-MS Parameters for Cinnamaldehyde Analysis

| Parameter | Value |

|---|---|

| Extraction | Modified QuEChERS with ethyl acetate |

| Purification Adsorbents | Graphitized Carbon Black (GCB), Primary-Secondary Amine (PSA), C18 |

| Ionization Mode | Electron Impact (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Quantification | External Standard Method |

Parameters based on general methods for cinnamaldehyde. nih.gov

Isomer analysis, particularly distinguishing between cis (Z) and trans (E) isomers, is crucial. The trans isomer is generally more stable and common. Both GC and HPLC can effectively separate these geometric isomers due to their different physical properties and shapes, which lead to distinct retention times.

Advanced Spectroscopic Characterization Methods (e.g., High-Resolution NMR, FT-IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of 4-trifluoromethylcinnamaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra have been reported for 4-trifluoromethylcinnamaldehyde and its derivatives. In a study detailing the synthesis of pyrroles, the starting material (E)-3-(4-(trifluoromethyl)phenyl)acrylaldehyde was characterized by NMR. nih.gov Another research effort, focused on photomechanical crystals, also reported ¹H NMR spectra for trans-4-Trifluoromethylcinnamaldehyde. acs.org

Table 3: ¹H and ¹³C NMR Spectral Data for a Nitrodienederived from 4-Trifluoromethylcinnamaldehyde

| Nucleus | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| ¹H NMR | 7.78 | d, J = 11.5 | Hdiene |

| 7.67 | d, J = 8.5 | HAr | |

| 7.64 | d, J = 8.3 | HAr | |

| 7.12 | d, J = 15.5 | Hdiene | |

| 6.99 | dd, J = 15.5, 11.4 | Hdiene | |

| ¹³C NMR | 147.70 | - | C |

| 141.62 | - | CH | |

| 139.00 | - | C | |

| 132.58 | - | CH | |

| 131.36 | q, ²J(C,F) = 31.71 | C | |

| 127.65 | - | CH | |

| 125.88 | q, ³J(C,F) = 3.6 | CH | |

| 124.85 | q, ¹J(C,F) = 270 | CF₃ | |

| 123.58 | - | CH |

Solvent: CDCl₃. Data reported for (1E,3E)-1-(4-(Trifluoromethyl)phenyl)-4-nitropenta-1,3-diene. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For 4-trifluoromethylcinnamaldehyde, the spectrum is expected to show characteristic absorption bands for the aldehyde group (C=O and C-H stretching), the carbon-carbon double bond (C=C), the aromatic ring, and the strong absorptions associated with the C-F bonds of the trifluoromethyl group. FT-IR spectra of the parent cinnamaldehyde show a strong C=O stretch around 1667-1678 cm⁻¹ and alkene C=C bond stretches between 1449-1624 cm⁻¹. researchgate.netresearchgate.net The electron-withdrawing nature of the CF₃ group may slightly shift the position of the carbonyl and aromatic ring vibrations.

Table 4: Expected FT-IR Absorption Bands for 4-Trifluoromethylcinnamaldehyde

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

|---|---|---|

| Aromatic C-H Stretch | ~3060 | |

| Aldehyde C-H Stretch | ~2813, ~2742 | |

| Carbonyl (C=O) Stretch | ~1670 | Conjugated aldehyde |

| Alkene (C=C) Stretch | ~1625 | |

| Aromatic (C=C) Stretch | ~1600, ~1450 | |

| C-F Stretch | ~1320, ~1160, ~1120 | Strong, characteristic for CF₃ group |

Data based on characteristic vibrational frequencies for cinnamaldehyde and trifluoromethylphenyl compounds. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugation system in 4-trifluoromethylcinnamaldehyde, which includes the phenyl ring, the double bond, and the carbonyl group, results in strong UV absorption. The parent cinnamaldehyde exhibits a maximum absorption (λ_max) at approximately 287-290 nm due to π → π* transitions. shimadzu.comresearchgate.net The introduction of a trifluoromethyl group at the para-position can influence the electronic structure and may cause a slight shift in the λ_max. acs.org Spectrophotometric methods can be used for quantitative analysis based on the compound's natural absorbance. asianpubs.org

Mass Spectrometry (MS): Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. jmpas.com In the electron impact (EI) mass spectrum of an aldehyde, the molecular ion peak (M⁺·) is usually observable. miamioh.edu Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (·CHO) to produce an M-29 fragment. miamioh.edu For 4-trifluoromethylcinnamaldehyde (M.W. 200.16), the loss of the stable C₇H₄F₃⁺ fragment (m/z 145) would be a key diagnostic fragmentation pathway.

Table 5: Predicted Key Fragments in the Mass Spectrum of 4-Trifluoromethylcinnamaldehyde

| m/z | Ion/Fragment | Description |

|---|---|---|

| 200 | [C₁₀H₇F₃O]⁺· | Molecular Ion (M⁺·) |

| 199 | [C₁₀H₆F₃O]⁺ | Loss of H· (M-1) |

| 171 | [C₉H₆F₃]⁺ | Loss of CHO· (M-29) |

| 145 | [C₇H₄F₃]⁺ | 4-(Trifluoromethyl)phenyl cation |

Predictions based on standard fragmentation patterns for aromatic aldehydes. researchgate.netmiamioh.edu

Crystallographic Analysis of 4-Trifluoromethylcinnamaldehyde Derivatives and Related Compounds

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 4-trifluoromethylcinnamaldehyde itself has not been reported in the Cambridge Structural Database, analysis of closely related derivatives offers significant insight. nih.gov

A study of N-[4-(trifluoromethyl)phenyl]benzamide, a compound containing the 4-trifluoromethylphenyl moiety, revealed detailed structural information. nih.gov The analysis showed that the molecule consists of three planar regions: the phenyl ring, the amide plane, and the para-substituted trifluoromethylphenyl ring. nih.gov The crystal packing is stabilized by N—H⋯O hydrogen bonds and π-stacking interactions, including both T-shaped and parallel-displaced arrangements of the aryl rings. nih.gov Such studies are crucial for understanding how the trifluoromethyl group influences solid-state packing, which is a key factor in designing materials with specific properties, such as photomechanical crystals. acs.org The steric and electronic effects of the 4-CF₃ group are known to have a significant impact on the crystal packing motif (e.g., head-to-head vs. head-to-tail stacking) in cinnamalmalononitrile derivatives. acs.org

Table 6: Crystallographic Data for a Related Compound: N-[4-(Trifluoromethyl)phenyl]benzamide

| Parameter | Value |

|---|---|

| Compound | N-[4-(Trifluoromethyl)phenyl]benzamide |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Temperature | 173 K |

| Key Interactions | N—H⋯O hydrogen bonding, π-stacking (T-shaped and parallel-displaced) |

Data from the crystallographic study of a related derivative. nih.gov

Prospective Research Avenues for 4 Trifluoromethylcinnamaldehyde Chemistry

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The synthesis and derivatization of 4-Trifluoromethylcinnamaldehyde are ripe for acceleration through the adoption of automated synthesis and high-throughput experimentation (HTE). These technologies enable the rapid exploration of reaction conditions and the generation of compound libraries with minimal manual intervention.

Automated flow chemistry, in particular, offers precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in traditional batch reactors. nih.govrsc.org For instance, an automated fast-flow instrument has been successfully used for the stepwise synthesis of long peptide chains, completing up to 327 consecutive reactions in a matter of hours. rsc.org A similar automated platform could be adapted for the multi-step synthesis of 4-Trifluoromethylcinnamaldehyde derivatives. For example, a continuous flow tube reactor coated with a Pt/SiO₂ catalyst has been used for the highly selective hydrogenation of cinnamaldehyde (B126680) to cinnamyl alcohol, achieving 90% selectivity at 98.8% conversion. nih.gov This system could be directly investigated for the selective reduction of the aldehyde or the carbon-carbon double bond in 4-Trifluoromethylcinnamaldehyde by systematically varying parameters in an automated fashion.

High-throughput experimentation (HTE) is another powerful tool that can dramatically accelerate the discovery of optimal reaction conditions. HTE involves running a large number of experiments in parallel, often in microplate format, to screen catalysts, solvents, and other reaction parameters. This technique has been successfully applied to the optimization of Pd-catalyzed cross-coupling reactions. For the synthesis of 4-Trifluoromethylcinnamaldehyde itself, which can be prepared via a Heck-type reaction, an HTE approach could rapidly screen various palladium catalysts, ligands, bases, and solvents to maximize yield and minimize byproducts.

| Parameter | Range for HTE Screening (Hypothetical) | Rationale |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Palladacycle catalysts | Different palladium sources exhibit varying reactivity in Heck reactions. |

| Ligand | Xantphos, PPh₃, Buchwald ligands | Ligands play a crucial role in stabilizing the catalyst and influencing selectivity. |

| Base | K₂CO₃, Et₃N, Na₂CO₃, KF | The choice of base can significantly impact reaction efficiency. |

| Solvent | DMF, NMP, Acetonitrile (B52724) | Solvent polarity and coordinating ability can affect catalyst solubility and reactivity. |

| Temperature | 80 - 140 °C | Optimizing temperature is key to balancing reaction rate and catalyst stability. |

This table presents a hypothetical design for a high-throughput screening experiment to optimize the synthesis of 4-Trifluoromethylcinnamaldehyde based on known conditions for similar reactions.

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The vast and complex chemical space associated with the reactions of 4-Trifluoromethylcinnamaldehyde can be navigated more efficiently using machine learning (ML) and artificial intelligence (AI). These computational tools can predict reaction outcomes, suggest optimal conditions, and even propose novel reaction pathways by learning from existing chemical data.

One of the primary applications of ML in this context is the prediction of reaction yields. For complex transformations like the Buchwald-Hartwig C-N cross-coupling, random forest algorithms have been shown to predict reaction yields with high accuracy using descriptors for reactants, catalysts, and additives. A similar approach could be developed for reactions involving 4-Trifluoromethylcinnamaldehyde. By creating a dataset of reactions with varying substrates, catalysts, and conditions, an ML model could be trained to predict the yield of, for example, the formation of an imine or the product of a Michael addition. Such models can guide experimental work by prioritizing conditions that are most likely to succeed, saving time and resources.

AI models are also being developed to predict the products of chemical reactions. These tools analyze the structures of reactants and reagents to forecast the most likely outcome, which is invaluable for exploring new reactivity. For 4-Trifluoromethylcinnamaldehyde, an AI model could predict the regioselectivity of an addition reaction or the likelihood of a tandem reaction occurring. For example, quantitative structure-activity relationship (QSAR) models have been used to correctly predict the genotoxic activity of α,β-unsaturated aldehydes based solely on their chemical structure.

The synergy between AI and automated experimentation platforms creates a powerful closed-loop system for reaction optimization. An AI algorithm can suggest a set of experiments, which are then performed by an automated robot. The results are fed back into the model, which learns and suggests the next round of experiments, leading to rapid convergence on the optimal conditions.

| ML/AI Application | Potential for 4-Trifluoromethylcinnamaldehyde Chemistry | Key Data Inputs |

| Yield Prediction | Optimize conditions for known reactions (e.g., Heck, Wittig, reductions). | Reactant structures, catalyst/ligand descriptors, solvent properties, temperature. |

| Regioselectivity Prediction | Predict the outcome of Michael additions or cycloadditions. | Molecular fingerprints, electronic parameters (e.g., partial charges), steric descriptors. |

| Catalyst Selection | Identify the most effective catalyst for a desired transformation from a large library. | Catalyst structural features, computed electronic properties, literature reaction data. |

| Autonomous Optimization | Integrate with HTE to rapidly find optimal conditions for novel reactions. | Real-time experimental data (yield, selectivity) from automated platforms. |

This table outlines potential applications of machine learning and artificial intelligence in advancing the chemistry of 4-Trifluoromethylcinnamaldehyde.

Design of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

Developing new catalytic systems is crucial for unlocking the full synthetic potential of 4-Trifluoromethylcinnamaldehyde in a selective and sustainable manner. Research in this area can focus on photocatalysis and the use of sustainable metal catalysts.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of radical species under mild conditions. This approach is particularly well-suited for trifluoromethylation reactions. For instance, the direct C-H trifluoromethylation of alkenes has been achieved using a ruthenium-based photocatalyst. A similar strategy could be envisioned for the direct functionalization of the alkene bond in 4-Trifluoromethylcinnamaldehyde. Furthermore, photocatalysis can enable novel multi-component reactions, such as the trifluoromethylthio-trifluoromethylation of alkenes using CF₃SO₂Na as a source for both the CF₃ and SCF₃ radicals. Applying such a reaction to 4-Trifluoromethylcinnamaldehyde could lead to novel, densely functionalized building blocks.

In addition to photocatalysis, a focus on sustainable catalysis using earth-abundant metals is a key research direction. While palladium is often used for cross-coupling reactions to synthesize cinnamaldehyde derivatives, research into more sustainable alternatives like copper or iron is warranted. These metals are less expensive and have lower environmental impact. Methodologies for the sustainable synthesis of fluorinated compounds are actively being developed, including the use of metal fluoride (B91410) salts as the fluorine source in catalytic cycles.

| Catalytic System | Target Transformation | Potential Advantages |

| Ru or Ir-based Photocatalysts | Direct C-H functionalization, [3+2] cycloadditions, multi-component reactions. | Mild reaction conditions, generation of radical intermediates, novel reactivity. |

| Copper or Iron Catalysts | Heck-type synthesis, hydrogenation, C-H activation. | Sustainability, lower cost, reduced environmental impact. |

| Dual Catalytic Systems | Combining photoredox and metal catalysis for novel transformations. | Access to unique reaction pathways not possible with a single catalyst. |

This table summarizes potential novel catalytic systems for reactions involving 4-Trifluoromethylcinnamaldehyde.

Exploration of Undiscovered Reactivity Modes and Unconventional Transformations

The electron-deficient nature of the π-system in 4-Trifluoromethylcinnamaldehyde, enhanced by the CF₃ group, makes it a prime candidate for exploring unconventional reactivity beyond standard aldehyde and alkene chemistry.

One promising avenue is the investigation of tandem or cascade reactions. These reactions, where multiple bonds are formed in a single operation, offer a highly efficient way to build molecular complexity. For example, a tandem rearrangement-conjugate addition has been used to synthesize β-sulfanyl ketones. A similar strategy applied to a derivative of 4-Trifluoromethylcinnamaldehyde could lead to complex polyfunctional molecules. Another example is the inverse electron demand Diels-Alder (IEDDA) reaction, where electron-deficient aldehydes have been shown to react with 1,3,5-triazines to form highly functionalized pyrimidines. The reactivity of 4-Trifluoromethylcinnamaldehyde in such cycloadditions is a compelling area for future study.

The trifluoromethyl group itself can participate in novel transformations. While generally considered stable, the C-F bonds can be activated under specific catalytic conditions. For example, palladium-catalyzed Heck-type reactions involving secondary trifluoromethylated alkyl bromides have been shown to proceed via a radical mechanism. Exploring the possibility of activating the C-F bonds in the trifluoromethyl group of 4-Trifluoromethylcinnamaldehyde or its derivatives could lead to entirely new synthetic pathways. Photocatalysis, in particular, has been shown to enable the defluorinative functionalization of α-trifluoromethylstyrenes.

Furthermore, the combination of the aldehyde and the trifluoromethylated alkene offers opportunities for unique reactivity. The synthesis of compounds with adjacent trifluoromethyl- and fluoro-substituted carbon centers via catalytic allylboration of aldehydes demonstrates the intricate stereochemical control that can be achieved in such systems. Investigating the diastereoselective and enantioselective reactions of the aldehyde group in 4-Trifluoromethylcinnamaldehyde, influenced by the chirality of a catalyst or reagent, is a rich field for exploration.

| Unconventional Reaction Type | Hypothetical Application to 4-Trifluoromethylcinnamaldehyde | Potential Outcome |

| Inverse Electron Demand Diels-Alder | Reaction with electron-rich dienes or heterodienes. | Synthesis of novel heterocyclic scaffolds. |

| Tandem Michael Addition-Cyclization | Reaction with bifunctional nucleophiles. | Rapid construction of complex carbocyclic or heterocyclic rings. |

| Photocatalytic C-F Bond Activation | Selective defluorinative coupling with other substrates. | Synthesis of difluoro- or monofluoro- substituted derivatives. |

| Radical-Polar Crossover Reactions | Photocatalytic generation of a radical intermediate followed by ionic trapping. | Access to complex difunctionalized products. |

This table highlights potential unconventional transformations that could be explored with 4-Trifluoromethylcinnamaldehyde.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.